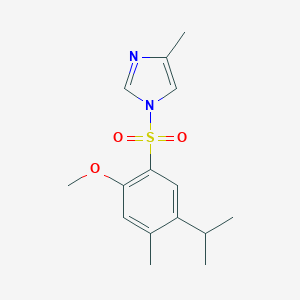
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole, also known as SB-203580, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as p38 mitogen-activated protein kinase (MAPK) inhibitors, which are known to play a key role in the regulation of inflammation and immune responses.
Mécanisme D'action
The mechanism of action of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole involves the inhibition of p38 MAPK, a key signaling molecule that regulates inflammation and immune responses. p38 MAPK is activated in response to a variety of stimuli, including stress, cytokines, and growth factors, and plays a key role in the production of pro-inflammatory cytokines and chemokines. By inhibiting p38 MAPK, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole reduces the production of these pro-inflammatory molecules and thereby reduces inflammation and tissue damage.
Biochemical and Physiological Effects:
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to have a number of biochemical and physiological effects in various disease conditions. In rheumatoid arthritis, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to reduce joint inflammation and damage. In inflammatory bowel disease, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to reduce inflammation and improve tissue damage in animal models. In cancer, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole for lab experiments is its specificity for p38 MAPK, which allows researchers to study the role of this signaling molecule in various disease conditions. However, one limitation of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole is its potential for off-target effects, which can complicate the interpretation of experimental results. Additionally, the use of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole in animal models may not accurately reflect its effects in humans, and further studies are needed to determine its safety and efficacy in clinical trials.
Orientations Futures
There are a number of future directions for the study of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole, including its potential use in combination with other drugs for the treatment of various disease conditions. Additionally, further studies are needed to determine its safety and efficacy in clinical trials, particularly in humans. Finally, the development of more specific and potent p38 MAPK inhibitors may lead to the development of more effective therapies for a variety of disease conditions.
Méthodes De Synthèse
The synthesis of 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole involves the reaction of 4-methylimidazole with 1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl chloride in the presence of a base such as triethylamine. The reaction yields the desired product, which can then be purified using standard techniques such as column chromatography.
Applications De Recherche Scientifique
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been extensively studied for its potential therapeutic applications in a number of disease conditions, including rheumatoid arthritis, inflammatory bowel disease, and cancer. In rheumatoid arthritis, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), which are known to play a key role in the pathogenesis of the disease. In inflammatory bowel disease, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to reduce inflammation and improve tissue damage in animal models. In cancer, 1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole has been shown to inhibit the growth and proliferation of cancer cells, particularly in breast cancer and leukemia.
Propriétés
Nom du produit |
1-(2-Methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole |
|---|---|
Formule moléculaire |
C15H20N2O3S |
Poids moléculaire |
308.4 g/mol |
Nom IUPAC |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C15H20N2O3S/c1-10(2)13-7-15(14(20-5)6-11(13)3)21(18,19)17-8-12(4)16-9-17/h6-10H,1-5H3 |
Clé InChI |
JPQGNDCQMPXOGF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=C(N=C2)C)OC |
SMILES canonique |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2C=C(N=C2)C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Hydroxy-3-[3-(3-methylphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278999.png)
![3-[3-(2-Chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B279000.png)
![2-Hydroxy-3-[3-(4-chlorophenyl)propenoyl]cyclohepta-2,4,6-triene-1-one](/img/structure/B279002.png)
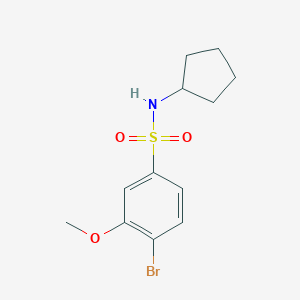

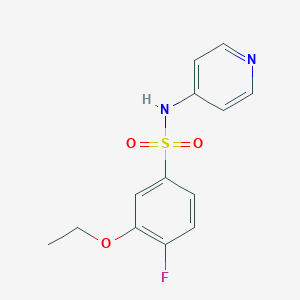
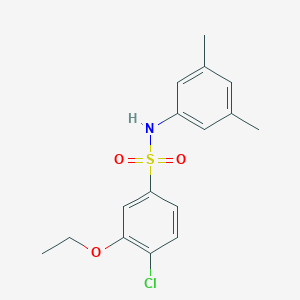

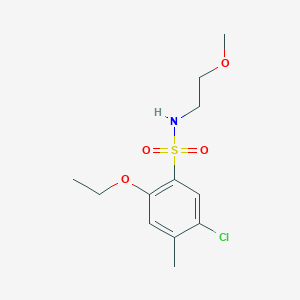

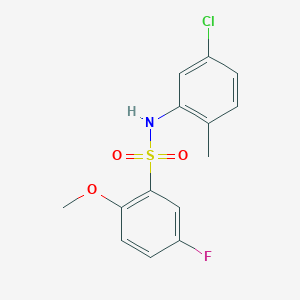
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B279029.png)
![2-[(3-Cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]-4-methylbenzoic acid](/img/structure/B279034.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)